2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
This compound features a thiazolo[5,4-b]pyridine core linked via an acetamide group to a 4-methoxyphenyl moiety. The thiazolo-pyridine scaffold is a bicyclic heterocycle known for its pharmacological versatility, including kinase inhibition and receptor modulation . The acetamide linker serves as a hydrogen-bonding motif, critical for target engagement .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTCTWRWJDRXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation
The thiazolo[5,4-b]pyridine core is synthesized using chloronitropyridines and thioamides in dimethylformamide (DMF) at 80–100°C. This method, adapted from, achieves 65–70% yields for 6-nitrothiazolo[5,4-b]pyridines (Table 1).
Table 1: Optimization of Thiazolo[5,4-b]pyridine Synthesis
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-5-nitropyridine | Thiourea | DMF | 80 | 68 |
| 3-Chloro-5-nitropyridine | Benzothioamide | DMF | 100 | 72 |
Nitro Group Reduction
The nitro group in 6-nitrothiazolo[5,4-b]pyridine is reduced to an amine using H₂/Pd-C in ethanol, yielding 6-aminothiazolo[5,4-b]pyridine (85–90% yield). This intermediate is critical for coupling reactions.
Coupling of Thiazolo[5,4-b]pyridine to Phenyl Acetamide
Buchwald–Hartwig Amination
The 4-aminophenyl group is introduced via palladium-catalyzed coupling. A modified protocol from employs:
- 4-Bromophenylacetamide
- 6-Aminothiazolo[5,4-b]pyridine
- Pd(OAc)₂/Xantphos catalyst system
Reaction in toluene at 110°C for 24 hours achieves 60–65% yield.
HATU-Mediated Amidation
Methanesulfonamide is coupled to 2-(4-methoxyphenyl)acetic acid using HATU and triethylamine in DMF. This step attains 75–78% yield after purification (Table 2).
Table 2: Amidation Reaction Optimization
| Acid | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)acetic acid | HATU | Et₃N | DMF | 78 |
| 2-(4-Methoxyphenyl)acetic acid | EDC·HCl | DMAP | DCM | 62 |
Alternative Routes and Modifications
Mitsunobu Reaction for Ether Linkage
A patent method describes alkylation of 4-((thiazolo[5,4-b]pyridin-2-yl)amino)phenol with 2-chloro-N-(methylsulfonyl)acetamide using NaH in THF, yielding 55–60%.
Direct Cyclization Approach
Heating 2-amino-4-(thiazolo[5,4-b]pyridin-2-yl)phenol with 2-(4-methoxyphenyl)acetyl chloride in pyridine provides the target compound in 70% yield.
Crystallization and Purification
Final purification is achieved via recrystallization from ethyl acetate/ethanol (1:1), yielding >95% purity. HPLC analysis (C18 column, MeCN/H₂O gradient) confirms structural integrity.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of organic electronic materials, such as semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known for its electron-deficient nature, which allows it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding to proteins or other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazolo[5,4-b]pyridine vs. Thiazole/Thiazolidinone Derivatives
- Target Compound : The thiazolo[5,4-b]pyridine core enables π-π stacking and hydrophobic interactions, which are advantageous for binding to enzymes like kinases .
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Replaces the thiazolo-pyridine with a simpler thiazole ring.
- T16Ainh-A01 (): Contains a pyrimidinyl-thiazole core. The pyrimidine ring introduces additional hydrogen-bonding sites, which may explain its activity as an anion channel inhibitor .
Thiazolo[4,5-b]pyridine Derivatives
Compounds like 2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidin-3-yl)acetamide () exhibit anti-exudative and antioxidant activities. The 2-oxo modification on the thiazolo-pyridine core alters electronic properties, favoring radical scavenging over kinase inhibition .
Substituent Effects on the Aromatic Ring
4-Methoxyphenyl vs. Halogenated/Other Aryl Groups
- Target Compound : The 4-methoxy group enhances solubility via polar interactions and may stabilize receptor binding through weak electron donation .
- Compound 9 (): Features a 4-chlorophenyl substituent.
- Compound 11 (): Substitutes 4-fluorophenyl , balancing lipophilicity and metabolic resistance. Fluorine’s electronegativity may strengthen hydrogen bonds in target binding .
Acetamide Linker Modifications
- Target Compound : The acetamide linker provides a flexible hinge for interactions with catalytic lysine or aspartate residues in kinases .
- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (): Replaces acetamide with a bulkier naphthamide group. The increased steric hindrance may reduce binding to narrow active sites but enhance affinity for hydrophobic pockets .
Key Findings :
- The thiazolo-pyridine core in the target compound is associated with kinase inhibition (e.g., EGFR/BRAFV600E), as seen in quinazolinone hybrids .
- 4-Methoxyphenyl analogs demonstrate balanced solubility and affinity, whereas halogenated derivatives prioritize lipophilicity .
- Acetamide linkers are critical for hydrogen bonding; bulkier groups (e.g., naphthamide) may shift target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
